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RDEA-436

Cat. No.: B1193659
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Description

Overview of the RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK signaling cascade represents a core module within the broader MAPK network, characterized by a sequential activation of three tiers of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK) creative-diagnostics.com. This hierarchical arrangement ensures precise signal amplification and transduction from the cell surface to the nucleus.

Canonical Pathway Components and Signal Transduction

The initiation of the RAS-RAF-MEK-ERK pathway typically occurs at the cell surface through the binding of extracellular ligands, such as growth factors, to receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) spandidos-publications.comaacrjournals.orgresearchgate.netresearchgate.netfrontiersin.org.

RAS Proteins: Upon receptor activation, guanine (B1146940) nucleotide exchange factors facilitate the conversion of inactive RAS (bound to GDP) to its active form (bound to GTP). RAS proteins, including isoforms like Ki-Ras, N-Ras, and Ha-Ras, act as small GTPases and serve as upstream initiators of the cascade nih.govspandidos-publications.comresearchgate.netplos.org.

RAF Kinases: Activated RAS-GTP recruits and activates RAF serine/threonine protein kinases to the plasma membrane creative-diagnostics.comaacrjournals.orgresearchgate.net. The RAF family comprises three members: A-Raf, B-Raf, and Raf-1 (also known as C-Raf) creative-diagnostics.comnih.govspandidos-publications.com. Active RAF kinases then phosphorylate their downstream targets.

MEK Kinases: RAF kinases specifically phosphorylate and activate MEK (Mitogen-Activated Protein Kinase Kinase), which are dual-specificity protein kinases capable of phosphorylating both tyrosine and serine/threonine residues nih.govaacrjournals.org. There are two main isoforms, MEK1 and MEK2, which are the only known substrates for RAF kinases creative-diagnostics.comnih.govspandidos-publications.comaai.orgnih.gov. MEK activation involves phosphorylation of specific serine residues within their activation segments (e.g., S218 and S222 for MEK1) nih.gov.

ERK Kinases: Activated MEK1/2, in turn, dually phosphorylate and activate Extracellular Signal-Regulated Kinases (ERK), specifically ERK1 (p44 MAPK) and ERK2 (p42 MAPK) creative-diagnostics.comnih.govaacrjournals.orgplos.orgimrpress.com. This phosphorylation occurs on both threonine and tyrosine residues (e.g., Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) creative-diagnostics.comoup.com. Once activated, ERK1/2 can translocate to the nucleus and phosphorylate a wide array of cytoplasmic and nuclear substrates, including various transcription factors, thereby regulating gene expression and influencing diverse cellular functions such as proliferation, differentiation, and survival nih.govaacrjournals.orgresearchgate.netfrontiersin.org.

The sequential phosphorylation cascade ensures that extracellular signals are effectively transmitted and amplified, leading to appropriate cellular responses.

Table 1: Key Components of the RAS-RAF-MEK-ERK Signaling Pathway and Their Roles

ComponentType of ProteinKey Role in Pathway
RASSmall GTPaseInitiates signal upon extracellular stimuli, recruits RAF nih.govaacrjournals.orgresearchgate.net
RAFSerine/Threonine KinasePhosphorylates and activates MEK nih.govaacrjournals.org
MEKDual-Specificity KinasePhosphorylates and activates ERK nih.govaacrjournals.org
ERKSerine/Threonine KinasePhosphorylates diverse downstream targets, regulates gene expression, cell proliferation, differentiation, survival creative-diagnostics.comnih.govaacrjournals.org

Regulatory Mechanisms and Feedback Loops

The dynamic behavior of the RAS-RAF-MEK-ERK pathway is meticulously controlled by a combination of positive and negative feedback mechanisms, which are crucial for maintaining cellular homeostasis and ensuring appropriate signal duration and intensity biologists.com.

Negative Feedback Loops: Activated ERK plays a prominent role in negative feedback regulation, inhibiting upstream components of the pathway aacrjournals.org. For instance, ERK can phosphorylate CRAF and BRAF, which diminishes their ability to be recruited to the membrane and activated by RAS aacrjournals.org. Furthermore, ERK-dependent phosphorylation of SOS, a guanine nucleotide exchange factor, can prevent the activation of RAS, thereby dampening the initial signal spandidos-publications.combiologists.com.

Positive Feedback Loops: The Raf kinase inhibitor protein (RKIP) acts as an endogenous inhibitor, binding to both Raf and MEK and preventing their physical interaction and subsequent MEK phosphorylation biologists.com. However, ERK can phosphorylate RKIP (e.g., at S153), leading to its inactivation and dissociation from Raf-1. This creates a positive feedback loop where ERK effectively counteracts RKIP's inhibitory function, thereby sustaining or enhancing ERK activation biologists.com.

Dimerization and Conformational Changes: The activation process also involves intricate protein-protein interactions and conformational changes. In quiescent cells, RAF and MEK can exist as heterodimers in the cytosol researchgate.net. Upon RAS activation, these heterodimers are recruited to the plasma membrane, where they form transient tetramers through side-to-side dimerization of RAF. This RAF dimerization activates RAF and facilitates the dimerization of MEK on the surface of the RAF dimer, ultimately leading to MEK phosphorylation researchgate.netresearchgate.net.

Role of MEK1 and MEK2 in Cellular Processes

MEK1 and MEK2 are the sole isoforms of the MEK family, sharing approximately 85% amino acid sequence identity oup.comspandidos-publications.com. Despite this high degree of homology, research has revealed that MEK1 and MEK2 possess distinct biological functions, largely attributed to differences in their N-terminal regions, which contain critical ERK-binding sites and proline-rich domains aai.orgnih.govoup.comspandidos-publications.com.

MEK1: Studies indicate that MEK1 is capable of stimulating epidermal proliferation and plays a regulatory role in cell migration in fibroblasts aai.org. In pancreatic cancer cells, the inhibition of MEK1 expression has been shown to be an effective strategy for inhibiting cell proliferation and inducing G0/G1 cell cycle arrest spandidos-publications.com. The importance of MEK1 is further underscored by observations in mouse models, where deletion of the Mek1 gene leads to embryonic lethality, primarily due to placental defects aai.orgoup.com. Additionally, MEK1-mediated activation of ERK has been identified as essential for the replication of herpes simplex virus type 2 (HSV-2) nih.gov.

MEK2: In contrast to MEK1, the interruption of the Mek2 gene in mice is compatible with life, with Mek2-/- mice being viable and fertile and exhibiting no apparent phenotypic changes aai.orgoup.com. Research in pancreatic cancer cells suggests that MEK2 knockdown specifically alters cell morphology and inhibits their invasive capabilities spandidos-publications.com. MEK2 has also been shown to negatively regulate lipopolysaccharide-mediated interleukin-1β (IL-1β) production aai.org. Furthermore, O-GlcNAcylation of MEK2 at threonine 13 has been identified as a mechanism that promotes the proliferation and migration of breast cancer cells oup.com.

Both MEK1 and MEK2 are integral to a wide array of cellular processes, including cell cycle progression, proliferation, differentiation, cell adhesion, cell migration, cell survival, metabolism, and apoptosis nih.govaai.orgoup.com. The differential roles of these isoforms highlight the complexity and specificity of MAPK signaling in various biological contexts.

Table 2: Differential Functions of MEK1 and MEK2 Isoforms

IsoformKey Biological FunctionsMouse Knockout Phenotype
MEK1Stimulates epidermal proliferation, regulates cell migration, inhibits cell proliferation in pancreatic cancer cells aai.orgspandidos-publications.comEmbryonic lethality due to placental defects aai.orgoup.com
MEK2Regulates cell morphology, inhibits invasive ability of pancreatic cancer cells, negatively regulates LPS-mediated IL-1β production aai.orgspandidos-publications.comViable and fertile with no apparent phenotype aai.orgoup.com

Therapeutic Rationale for MEK Inhibition

The critical role of the MEK-ERK pathway in regulating fundamental cellular processes makes it an attractive target for therapeutic intervention when these processes become dysregulated in disease states.

MEK Pathway Dysregulation in Proliferative Disorders

Aberrant activation of the RAS-RAF-MEK-ERK pathway is a hallmark of numerous proliferative disorders, particularly human cancers. This pathway is hyperactivated in over one-third of all human cancers and in as many as 90% of cutaneous melanomas, with implications in 30% to 96% of all tumors aacrjournals.orgimrpress.com. Dysregulation often stems from genetic alterations in key upstream components, most notably RAS and RAF proteins aacrjournals.orgaging-us.comnih.govmdpi.com. RAS mutations are the most common MAPK alterations, accounting for approximately 30% of all human cancers, while BRAF mutations contribute to about 10% mdpi.com.

Oncogenic mutations in RAS, RAF, or MEK lead to constitutive activation of the pathway, driving uncontrolled cellular proliferation, reducing sensitivity to pro-apoptotic stimuli, and promoting malignant transformation aacrjournals.orgimrpress.comfrontiersin.orgaging-us.comnih.gov. For example, the BRAF V600E mutation, frequently observed in melanoma, thyroid, and colorectal malignancies, results in constitutive activation of the MAPK pathway researchgate.net. In hepatocellular carcinoma (HCC), activation of the RAS-RAF-MEK-ERK pathway has been linked to Hepatitis C virus (HCV) infection spandidos-publications.com. Given MEK1/2's central position in tumor progression, they are considered promising targets for anti-cancer drug development oup.comspandidos-publications.com.

MEK Pathway Dysregulation in Inflammatory Processes

Beyond proliferative disorders, MAPK pathways, including MEK/ERK, are deeply implicated in inflammatory processes koreamed.orgnih.gov. The MEK/ERK pathway plays a significant role in modulating the transmission and maintenance of pain signals, and its inhibition has shown promise in regulating inflammation and pain wjgnet.com.

In inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease, the MAPK pathway, particularly MEK, is strongly activated nih.govmdpi.com. Research suggests that inhibiting MEK1 could be a potential therapeutic strategy for IBD by helping to restore normal epithelial function and reduce apoptosis of intestinal epithelial cells mdpi.com. For instance, N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP) has been shown to suppress TNF-α-induced inflammatory responses in experimental colitis by inhibiting the activation of the MEK/ERK signaling pathway mdpi.com. Furthermore, ERK1/2 signaling is involved in the progression of IBD through its mediation of signaling pathways induced by various cytokines, including IL-21 and IL-1 nih.gov. The successful use of MAPK/ERK pathway inhibition in treating inflammation in mouse ear edema models further highlights its therapeutic potential in inflammatory conditions koreamed.org.

Historical Context of MEK Inhibitor Development

The pursuit of MEK inhibitors for therapeutic purposes has spanned several decades, driven by the pathway's clear involvement in oncogenesis. Significant efforts have been dedicated to developing MEK1/2 inhibitors to address cancers with RAS/RAF dysfunction mdpi.com.

The historical development of MEK inhibitors can be broadly categorized into distinct generations, each building upon the understanding and limitations of its predecessors. The first MEK inhibitor, PD098059, was reported in 1995 mdpi.comnih.gov.

First Generation MEK Inhibitors: Early compounds like CI-1040 (PD 184352), PD098059, and U0126 represented the initial foray into MEK inhibition targetedonc.comresearchgate.netnih.gov. While these compounds demonstrated the feasibility of targeting MEK, CI-1040, for instance, was discontinued (B1498344) due to its limited potency and unfavorable pharmacological properties targetedonc.comresearchgate.net.

Second Generation MEK Inhibitors: Subsequent development led to second-generation inhibitors such as Selumetinib (AZD6244, ARRY-142886), PD0325901, Binimetinib (MEK162), and TAK733 targetedonc.comresearchgate.netnih.govnih.gov. These compounds exhibited considerable improvements, including enhanced oral bioavailability and metabolic stability compared to their first-generation counterparts researchgate.net. Selumetinib, for example, is a highly selective, ATP-uncompetitive allosteric inhibitor of MEK1/2 researchgate.net.

Third Generation MEK Inhibitors: More recent advancements have yielded third-generation MEK inhibitors, notably Trametinib (B1684009) (GSK1120212) and Cobimetinib (GDC-0973) targetedonc.comcuremelanoma.org. Trametinib was the first MEK inhibitor to receive FDA approval in May 2013 for the treatment of melanoma targetedonc.commdpi.com. These inhibitors are often employed in combination with BRAF inhibitors to overcome resistance mechanisms and enhance therapeutic efficacy targetedonc.comcuremelanoma.org.

RDEA-436 is characterized as a second-generation mitogen-activated ERK kinase inhibitor developed for the treatment of cancer medkoo.com. It is a potent, non-ATP competitive, and highly selective inhibitor of MEK corporate-ir.net. This compound is part of Ardea Biosciences' MEK inhibitor research and development program, which also included RDEA119 (Rafametinib) targetedonc.commedkoo.com.

Preclinical research has demonstrated this compound's effectiveness as a potent in vitro and in vivo inhibitor of MEK corporate-ir.net. Studies have highlighted its favorable pharmacokinetic properties, including low penetration into the central nervous system (CNS) and a prolonged half-life in human micro-dose studies, suggesting its potential for once-daily dosing medkoo.comcorporate-ir.net. This compound exhibited a low EC50 in human serum and showed negligible cytotoxicity in primary hepatocytes at concentrations up to 100 µM corporate-ir.net. Pharmacokinetic analysis in mice and rats revealed oral bioavailability of 85% and 29%, respectively corporate-ir.net. A 5 mg/kg oral dose in rats resulted in a plasma AUC of 8.27 hrµg/mL, with brain AUC levels at 1.05 hrµg/mL, further supporting its low CNS penetration corporate-ir.net. Based on its pharmacological and pharmacokinetic profile, this compound was designated a clinical development candidate and was anticipated to enter Phase 1 clinical trials in the second half of 2008 corporate-ir.net.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RDEA436;  RDEA-436;  RDEA 436.

Origin of Product

United States

Rdea 436: a Second Generation Mek Inhibitor

Classification and Chemical Kinase Inhibitor Type RDEA-436 is classified as a MEK inhibitor, targeting the MEK1 and MEK2 enzymes within the crucial RAS/RAF/MEK/ERK signaling pathway.harvard.eduguidetopharmacology.orgamericanelements.comebiohippo.comguidetopharmacology.orggoogle.comThis pathway is frequently dysregulated in various human cancers, making MEK a compelling target for therapeutic intervention.americanelements.comKinase inhibitors, such as this compound, are broadly categorized under protein kinase inhibitors (ATC code L01E), with MEK inhibitors specifically falling under L01EE.fishersci.se

Highly Selective MEK Inhibition Profile this compound exhibits a highly selective inhibition profile for MEK.guidetopharmacology.orgamericanelements.comebiohippo.comgoogle.comPreclinical studies have demonstrated this compound to be a potent in vitro and in vivo inhibitor of MEK.harvard.eduguidetopharmacology.orgamericanelements.comebiohippo.comIn radiometric enzyme assays, this compound showed IC50 values of 11 nM for MEK1 and 23 nM for MEK2.aacrjournals.orgFurthermore, it inhibited anchorage-dependent proliferation in various human cancer cell lines, including A375 (melanoma), SK-Mel-28 (melanoma), Colo205 (colon cancer), and HT29 (colon cancer), with mean GI50 values ranging from 8 to 13 nM.aacrjournals.orgIts potency was also observed in anchorage-independent growth, with GI50 values of 2 nM in A375 and Colo205 cells.aacrjournals.orgThis selectivity is further underscored by its lower potential for central nervous system (CNS) toxicity compared to other MEK inhibitors like PD-325901.americanelements.com

Table 1: this compound Inhibition Data

Assay TypeTargetValueUnitReference
Radiometric EnzymeMEK111nM aacrjournals.org
Radiometric EnzymeMEK223nM aacrjournals.org
Anchorage-dependent proliferation (A375)Cell Growth8nM aacrjournals.org
Anchorage-dependent proliferation (SK-Mel-28)Cell Growth13nM aacrjournals.org
Anchorage-dependent proliferation (Colo205)Cell Growth12nM aacrjournals.org
Anchorage-dependent proliferation (HT29)Cell Growth9nM aacrjournals.org
Anchorage-independent growth (A375)Cell Growth2nM aacrjournals.org
Anchorage-independent growth (Colo205)Cell Growth2nM aacrjournals.org

General Overview of this compound's Role in Research Programs this compound was advanced as a clinical development candidate by Ardea Biosciences, primarily for its potential in treating cancer and inflammatory diseases.guidetopharmacology.orgamericanelements.comebiohippo.comgoogle.comPreclinical research highlighted its favorable pharmacokinetic properties, which included low CNS penetration and a prolonged half-life of approximately 20 hours in a human micro-dose study.harvard.eduguidetopharmacology.orgamericanelements.comaacrjournals.orgThese characteristics suggested the feasibility of once-daily dosing in humans.harvard.eduguidetopharmacology.orgamericanelements.comModeling of human data indicated an estimated daily dose of 20-30 mg might be effective in producing anti-tumor activity.americanelements.comThe compound was slated to enter Phase 1 clinical trials in healthy volunteers in the fourth quarter of 2008.guidetopharmacology.orgamericanelements.comThe research focus on this compound stemmed from the critical role of the RAS/RAF/MEK/ERK pathway in the development of various human tumors, including melanoma, colon, lung, and thyroid cancers.americanelements.com

Table 2: this compound Pharmacokinetic Properties (Preclinical/Micro-dose Human Study)

PropertyValue / ObservationOrganism / Study TypeReference
Half-life~20 hoursHuman (micro-dose) americanelements.com
CNS PenetrationLowPreclinical / Human harvard.eduguidetopharmacology.orgamericanelements.comaacrjournals.org
Oral Bioavailability (mice)85%Mouse aacrjournals.org
Oral Bioavailability (rats)29%Rat aacrjournals.org
Plasma AUC (5 mg/kg oral dose)8.27 hrµg/mLRat aacrjournals.org
Brain AUC (5 mg/kg oral dose)1.05 hrµg/mLRat aacrjournals.org
Estimated Anti-tumor Dose20-30 mg/day (based on modeling)Human americanelements.com

Mechanistic Elucidation of Rdea 436 Action

Biochemical Characterization of MEK Inhibition

The inhibitory action of RDEA-436 on MEK is characterized by its high potency and specific binding mechanism, distinguishing it from ATP-competitive kinase inhibitors.

Enzyme Kinetic Analysis (e.g., IC50 values for MEK1 and MEK2)

Enzyme kinetic assays have precisely quantified the inhibitory strength of this compound against MEK1 and MEK2. A radiometric enzyme assay, which measures the inhibition of MEK-mediated phosphorylation of ERK, revealed that this compound exhibits low nanomolar half-maximal inhibitory concentration (IC50) values. Specifically, the IC50 for MEK1 was determined to be 11 nM, while for MEK2, it was 23 nM nih.govnih.gov.

The selectivity of this compound was further assessed across a broad panel of kinases. Out of 210 kinases tested, this compound demonstrated significant inhibition solely against MEK1 and MEK2 at a concentration of 10 µM, highlighting its high specificity within the kinome nih.govnih.gov.

Table 1: Enzyme Kinetic Analysis of this compound

EnzymeIC50 (nM)
MEK111
MEK223

ATP Competition Studies

This compound functions as a non-ATP competitive inhibitor of MEK nih.govnih.gov. This mechanism involves binding to an allosteric pocket within the MEK enzyme, distinct from its ATP-binding site. X-ray crystallography studies of the complex formed by MEK1, ATP, Mg, and this compound have provided structural evidence for this allosteric binding. This unique binding mode contributes to the high selectivity observed for MEK1 and MEK2, as the allosteric site is less conserved across the broader kinase family compared to the ATP-binding pocket nih.govnih.gov.

Cellular Pathway Modulation

This compound's inhibition of MEK translates into significant modulation of cellular signaling pathways, particularly the critical RAS-RAF-MEK-ERK cascade, which is frequently dysregulated in various pathological conditions, including cancer nih.govnih.gov.

Inhibition of ERK Phosphorylation in Cell Lines

The cellular efficacy of this compound has been demonstrated through its ability to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), the direct downstream substrate of MEK1/2. ELISA analysis of cellular phospho-ERK levels in A375 human melanoma cells showed that this compound effectively inhibited MEK activity with half-maximal effective concentration (EC50) values ranging from 2.7 to 4.8 nM in the presence of 1% serum nih.govnih.gov. It was observed that increasing the serum concentration to 50% shifted these EC50 values to a range of 28-121 nM, a phenomenon also noted with other MEK inhibitors like PD-325901 and ARRY-142886, with variations depending on the serum species nih.govnih.gov.

Beyond ERK phosphorylation, this compound also demonstrated potent inhibition of cell proliferation across various human cancer cell lines. In anchorage-dependent proliferation assays, this compound exhibited mean GI50 (half-maximal growth inhibitory concentration) values of 8 nM in A375 (melanoma), 13 nM in SK-Mel-28 (melanoma), 12 nM in Colo205 (colon cancer), and 9 nM in HT29 (colon cancer) cells nih.gov. Furthermore, it inhibited anchorage-independent growth with GI50 values of 2 nM in both A375 and Colo205 cells nih.gov.

Table 2: Cellular Inhibition (EC50) of this compound in A375 Human Melanoma Cells

Serum ConcentrationEC50 (nM)
1%2.7-4.8
50%28-121

Table 3: Inhibition of Anchorage-Dependent Proliferation (GI50) by this compound

Cell Line (Cancer Type)Mean GI50 (nM)
A375 (Melanoma)8
SK-Mel-28 (Melanoma)13
Colo205 (Colon Cancer)12
HT29 (Colon Cancer)9

Downstream Effects on MAPK Pathway Signaling

The MAPK pathway is a central signaling cascade that regulates numerous cellular processes, including cell growth, adhesion, survival, differentiation, and transcription. Its deregulation, leading to constitutive activation, can drive the transformation of normal cells into cancerous ones. By inhibiting MEK1/2, this compound effectively disrupts the transmission of mitogenic signals through this pathway.

A notable downstream effect observed with this compound treatment is the induction of cell cycle arrest. Flow cytometry analysis revealed that this compound treatment in A375 human melanoma cells resulted in a G1/S phase arrest, indicating a halt in cell proliferation at this critical checkpoint nih.govnih.gov. This effect is a direct consequence of the inhibited ERK activity, as the MAPK pathway plays a crucial role in cell cycle progression.

Modulation of Gene Expression Profiles

The RAS-RAF-MEK-ERK pathway ultimately influences gene expression by activating various transcription factors in the nucleus. These activated transcription factors regulate the expression of genes involved in diverse cellular functions, including proliferation, differentiation, and survival.

Given that this compound potently inhibits MEK1/2 and, consequently, ERK phosphorylation, it is expected to modulate the expression profiles of genes that are downstream targets of the MAPK pathway. For instance, MEK1 has been shown to influence the localization of peroxisome proliferator-activated receptor gamma (PPARG), a nuclear receptor that promotes differentiation and apoptosis, by exporting it from the nucleus. The inhibition of MEK by this compound would therefore impact the regulatory mechanisms that govern such gene expression, thereby affecting cellular phenotypes associated with the pathway's activity.

Structural Basis of this compound Binding to MEK

The precise understanding of how this compound interacts with its target, MEK, is crucial for elucidating its mechanism of action and for the rational design of related compounds. This understanding is largely derived from structural biology techniques, particularly X-ray crystallography.

Allosteric Binding Site Identification

A key feature of this compound's interaction with MEK is its binding to an allosteric pocket medkoo.comnih.gov. X-ray crystallography of the MEK1-ATP-Mg-RDEA436 complex explicitly demonstrated that this compound binds to this allosteric site within the MEK enzyme medkoo.comnih.gov. This pocket is distinct from the ATP binding site, which is a common target for many kinase inhibitors nih.govidrblab.net. The allosteric binding mode is a defining characteristic of MEK inhibitors and contributes significantly to their high degree of selectivity, as the MEK enzyme possesses a unique structural architecture that accommodates such inhibitors nih.govidrblab.net.

Protein-Ligand Interaction Analysis (e.g., X-ray crystallography insights)

X-ray crystallography stands as the gold standard for generating high-resolution structures of protein-ligand complexes, providing an atomic-level view of their spatial arrangement and interactions. In the case of this compound, this technique has been instrumental in revealing the detailed interactions at the allosteric binding site.

Insights from X-ray crystallography studies on MEK inhibitors, including those structurally related to this compound, indicate that these allosteric compounds act by stabilizing the MEK activation loop googleapis.com. Specifically, when this compound binds to the allosteric pocket, it induces a conformational change in MEK, stabilizing its activation loop in a state that is resistant to dual-phosphorylation by upstream kinases like BRAF googleapis.com. This resistance to phosphorylation is critical because the dual phosphorylation of two serine residues (S218 and S222 in MEK1, or S222 and S226 in MEK2) in the activation loop is required for the full activation of MEK googleapis.com. By preventing this crucial phosphorylation event, this compound effectively locks MEK in an inactive conformation, thus inhibiting its ability to phosphorylate ERK and propagate the downstream signaling googleapis.com.

The ability of this compound to bind to an allosteric site, rather than directly competing with ATP, confers a high degree of specificity and avoids off-target effects that can arise from inhibiting the highly conserved ATP-binding sites across numerous kinases nih.govidrblab.net. This structural understanding underpins the rationale for this compound's development as a targeted therapeutic agent.

Preclinical Pharmacological and Biological Efficacy of Rdea 436

In Vitro Cellular Investigations

RDEA-436 demonstrates potent inhibitory activity against MEK1 and MEK2. A radiometric enzyme assay, which measured the inhibition of MEK phosphorylation of ERK, yielded IC50 values of 11 nM for MEK1 and 23 nM for MEK2 aacrjournals.org. X-ray crystallography studies further revealed that this compound binds to an allosteric pocket within MEK1, indicating a non-ATP competitive mechanism medkoo.comaacrjournals.org. Notably, this compound exhibited high selectivity, with only MEK1 and MEK2 being significantly inhibited among 210 kinases tested at a concentration of 10 µM aacrjournals.org.

Antiproliferative Activity in Cancer Cell Lines

This compound has shown significant antiproliferative activity across various human cancer cell lines, affecting both anchorage-dependent and anchorage-independent growth.

In human cell lines, this compound effectively inhibited anchorage-dependent proliferation. Studies conducted on melanoma (A375, SK-Mel-28) and colon cancer (Colo205, HT29) cell lines demonstrated low nanomolar mean GI50 values, indicating potent growth inhibition aacrjournals.orgepo.org. The specific mean GI50 values are summarized in Table 1.

Table 1: Anchorage-Dependent Proliferation Inhibition (Mean GI50 Values) by this compound aacrjournals.orgepo.org

Cell LineCancer TypeMean GI50 (nM)
A375Melanoma8
SK-Mel-28Melanoma13
Colo205Colon Cancer12
HT29Colon Cancer9

This compound also demonstrated efficacy in inhibiting anchorage-independent growth, a hallmark of transformed cells and a property that correlates with tumorigenicity aacrjournals.orgepo.orgdrugdiscoverynews.com. In A375 melanoma cells and Colo205 colon cancer cells, this compound inhibited anchorage-independent growth with GI50 values of 2 nM aacrjournals.orgepo.org.

Table 2: Anchorage-Independent Growth Inhibition (GI50 Values) by this compound aacrjournals.orgepo.org

Cell LineCancer TypeGI50 (nM)
A375Melanoma2
Colo205Colon Cancer2

Further cellular investigations revealed that this compound induces cell cycle arrest. Flow cytometry analysis of this compound-treated A375 cells demonstrated a G1/S phase arrest aacrjournals.orgepo.org. This indicates that the compound interferes with the progression of cancer cells from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, thereby hindering DNA replication and subsequent cell division.

The mitogen-activated ERK kinase (MEK) pathway, which this compound targets, is known to play a crucial role in various cellular processes, including proliferation, apoptosis, and metastasis idrblab.netmedkoo.com. As a potent MEK inhibitor, this compound is therefore implicated in influencing programmed cell death pathways. While specific detailed findings on the precise apoptotic pathways induced by this compound were not extensively detailed in the provided information, its mechanism of action as a MEK inhibitor suggests its potential to induce apoptosis in cancer cells aacrjournals.org.

Effects on Cell Differentiation and Migration

Information regarding the specific effects of this compound on cell differentiation and migration was not available in the provided research findings.

Cytotoxicity Assessment in Non-Targeted Cells (e.g., primary hepatocytes)

In assessments of its impact on non-targeted cells, this compound exhibited negligible cytotoxicity. Specifically, studies in primary hepatocytes showed that this compound did not induce significant cytotoxic effects even at concentrations up to 100 µM. wikipedia.org This suggests a favorable selectivity profile for this compound, minimizing off-target cellular damage in critical non-malignant tissues.

In Vivo Animal Model Studies

Preclinical investigations in various animal models have demonstrated the therapeutic potential of this compound in both oncology and inflammatory disease settings. wikipedia.org

Antitumor Activity in Murine Xenograft Models

This compound has shown potent antitumor activity in murine xenograft models, which are widely used to evaluate the efficacy of novel anticancer agents by implanting human cancer cells into immunodeficient mice. wikipedia.orgciteab.comthegoodscentscompany.com

In human cancer cell lines, this compound effectively inhibited cell proliferation. In anchorage-dependent growth assays, this compound demonstrated low mean GI50 values across several human cancer cell lines, indicating its potent antiproliferative effects. Furthermore, it significantly inhibited anchorage-independent growth, a hallmark of transformed cells. In vivo, this compound exhibited potent anti-tumor activity in the Colo205 xenograft model. wikipedia.org

Table 1: In Vitro Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines wikipedia.org

Cell Line (Cancer Type)Anchorage-Dependent GI50 (nM)Anchorage-Independent GI50 (nM)
A375 (Melanoma)82
SK-Mel-28 (Melanoma)13N/A
Colo205 (Colon Cancer)122
HT29 (Colon Cancer)9N/A

N/A: Not available in the provided data.

Beyond merely inhibiting tumor growth, this compound has been associated with tumor regression in studies utilizing nude mouse xenografts. citeab.com This indicates its capacity to not only halt tumor progression but also to actively reduce existing tumor burden in a preclinical setting.

The direct impact of this compound on its molecular target, MEK, has been confirmed through the modulation of pharmacodynamic biomarkers in tumor tissue. Pharmacodynamic biomarkers are crucial indicators of a drug's effect on its target and downstream pathways. fishersci.caatamanchemicals.comcenmed.com ELISA analysis of cellular phospho-ERK levels in A375 human melanoma cells demonstrated this compound's ability to inhibit MEK activity. The EC50 values for MEK inhibition by this compound were observed to be in the low nanomolar range, with a notable shift in efficacy influenced by serum protein binding. wikipedia.org Further pharmacodynamic/pharmacokinetic studies in tumor-bearing mice were planned to elucidate these effects more comprehensively. wikipedia.org

Table 2: this compound MEK Inhibition (EC50) in A375 Cells wikipedia.org

Serum ConcentrationEC50 (nM) Range
1%2.7-4.8
50%28-121

Anti-Inflammatory Efficacy in Disease Models

In addition to its oncology applications, this compound has demonstrated efficacy in models of inflammatory diseases. Specifically, this compound, alongside another MEK inhibitor, RDEA-119, exhibited anti-inflammatory effects in rats with pristane-induced arthritis. This efficacy was observed both as a monotherapy and in combination with methotrexate, highlighting its potential therapeutic utility in inflammatory conditions such as rheumatoid arthritis. nih.gov

Evaluation in Autoimmune Arthritis Models (e.g., pristane-induced arthritis in rats)

Preclinical studies have demonstrated the anti-inflammatory efficacy of this compound, alongside RDEA119, in the pristane-induced arthritis (PIA) model in rats. googleapis.com The PIA model is a well-established and highly reproducible animal model that closely mimics key aspects of human rheumatoid arthritis (RA). nih.govnih.gov This model is characterized by a chronic-relapsing disease course, marked by severe and persistent inflammation primarily restricted to the joints. nih.gov Histopathological features observed in PIA include pannus formation, expression of major histocompatibility complex (MHC) class II, and infiltration of T lymphocytes, indicating a T-cell-dependent inflammatory response. The high incidence and reproducibility of PIA make it a valuable tool for evaluating novel therapeutic agents for RA. nih.govnih.gov

Assessment of Inflammatory Mediator Production

As a MEK inhibitor, this compound targets the MEK/ERK mitogen-activated protein kinase (MAPK) pathway, which plays a central role in the pathogenesis of inflammation. googleapis.com Inflammatory mediators are a diverse group of molecules, including proteins, peptides, glycoproteins, cytokines, arachidonic acid metabolites (such as prostaglandins (B1171923) and leukotrienes), nitric oxide, and oxygen free radicals. These mediators are produced by various cell types involved in the inflammatory response, including epithelial cells, endothelial cells, and infiltrating immune cells like leukocytes, macrophages, and fibroblast-like synoviocytes. The anti-inflammatory efficacy observed with this compound in preclinical models suggests its ability to modulate the production or activity of these inflammatory mediators, thereby contributing to the reduction of inflammation and disease severity.

Combination Strategies in Preclinical Models

The intricate nature of disease pathways, particularly in complex conditions like cancer and autoimmune diseases, often necessitates combination therapeutic approaches to enhance efficacy and overcome potential resistance mechanisms. This compound has been explored in such strategies in preclinical settings.

Synergistic Effects with Other Therapeutic Agents

Preclinical investigations have shown that selective MEK1/2 inhibitors, including this compound and RDEA119, exhibit anti-inflammatory efficacy not only as single agents but also in combination with other therapeutic agents, such as methotrexate, in the pristane-induced arthritis model in rats. googleapis.com The concept of synergistic effects in combination therapy implies that the combined impact of two or more agents is greater than the sum of their individual effects. While RDEA119 has specifically demonstrated compelling synergistic activity in vitro when combined with sorafenib (B1663141) and other anti-cancer agents, google.com this compound is anticipated to share similar positive attributes and potentially offer even greater potency, suggesting its potential for synergistic interactions in various therapeutic contexts. google.com Pharmaceutical combinations involving a phosphoinositide 3-kinase (PI3K) inhibitor and a compound that modulates the Ras/Raf/MEK pathway, such as this compound, are being investigated for their efficacy in proliferative diseases where both pathways are concurrently dysregulated.

Modulation of Resistance in Combination Therapies

The Ras/MAPK pathway is a crucial signaling network within cells, and its dysregulation is a common feature in many diseases. While MEK inhibitors effectively target this pathway, MEK inhibition can sometimes lead to the activation of upstream signaling through the relief of negative feedback loops to receptors. This, in turn, can activate alternative downstream pathways, notably the phosphatidylinositol 3′-kinase (PI3K)/Akt pathway, which may contribute to cell survival and proliferation, potentially leading to resistance to monotherapy. To counteract such compensatory mechanisms and ensure comprehensive pathway inhibition, particularly in the context of cancer treatment, combination therapies involving MEK inhibitors and receptor inhibitors may be necessary. This strategic combination aims to effectively shut down signaling in cells with a hyperactive MAPK pathway, thereby modulating and overcoming potential resistance that might arise from single-agent treatment.

Preclinical Pharmacokinetic and Distribution Profile of Rdea 436

Absorption and Bioavailability in Animal Models

Preclinical studies have evaluated the oral bioavailability of RDEA-436 in various animal species, demonstrating its systemic absorption following oral administration. In particular, pharmacokinetic analysis in mice and rats revealed varying degrees of oral bioavailability. googleapis.com

The oral bioavailability of this compound was reported as 85% in mice and 29% in rats. googleapis.com This species-dependent difference in bioavailability is a common observation in preclinical drug development and can influence the selection of appropriate animal models for further studies. epo.org

Table 1: Oral Bioavailability of this compound in Preclinical Species

SpeciesOral Bioavailability (%)
Mice85
Rats29

Tissue Distribution and Compartmental Analysis (e.g., CNS penetration in preclinical species)

The tissue distribution of this compound, particularly its ability to penetrate the central nervous system (CNS), is a significant pharmacokinetic characteristic. Preclinical data indicate that this compound exhibits low CNS penetration. nih.govgoogleapis.com This characteristic is considered favorable, as it may contribute to a reduced risk of central nervous system-related side effects. nih.gov

In rats, following a 5 mg/kg oral dose of this compound, the plasma area under the curve (AUC) was determined to be 8.27 hrµg/mL. In contrast, the AUC levels in the brain were considerably lower at 1.05 hrµg/mL. googleapis.com This data suggests a limited distribution of the compound into brain tissue.

Table 2: Plasma and Brain AUC of this compound in Rats (5 mg/kg oral dose)

CompartmentAUC (hr*µg/mL)
Plasma8.27
Brain1.05

The low CNS penetration of this compound aligns with its favorable pharmacokinetic properties observed in preclinical assessments. googleapis.com

Preclinical Metabolic Stability and Metabolite Identification

This compound has demonstrated favorable pharmacokinetic properties, including a prolonged half-life. nih.govgoogleapis.com A human micro-dose study, often conducted early in drug development to assess pharmacokinetic properties, indicated that this compound had a half-life of approximately 20 hours. googleapis.com While this specific half-life data is from a human micro-dose study, it was presented in the context of preclinical data supporting the compound's favorable pharmacokinetic profile and its potential for once-daily dosing. googleapis.com

Detailed information regarding specific metabolite identification, including the structures of major metabolites and their formation pathways in preclinical species, was not explicitly detailed in the provided research findings. Metabolic stability assays typically involve evaluating the compound's degradation in various enzyme sources like liver microsomes or hepatocytes to predict its half-life and identify potential metabolic pathways. medkoo.comresearchgate.net However, specific data on this compound metabolites were not available.

Excretion Pathways in Animal Systems

Information specifically detailing the excretion pathways of this compound in animal systems (e.g., primary routes of elimination such as renal or biliary excretion) was not found in the provided preclinical research findings. Comprehensive pharmacokinetic studies often include investigations into how the parent compound and its metabolites are eliminated from the body.

Investigating Target Selectivity and Off Target Interactions of Rdea 436

Kinome-Wide Profiling and Selectivity Spectrum

RDEA-436 has undergone kinome-wide profiling to ascertain its selectivity across a broad range of kinases. While it is characterized as a highly selective inhibitor of MEK, comprehensive screening has revealed its interaction with other targets beyond the MEK pathway. In a study involving a kinase panel of 205 enzymes, this compound demonstrated excellent selectivity. sec.gov However, broader profiling studies have indicated that this compound exhibits a greater number of off-targets compared to some other inhibitors included in such analyses. tum.de This suggests that while its primary inhibitory action is directed towards MEK, its broader interaction profile warrants detailed investigation.

Biological Implications of Off-Target Binding

The binding of this compound to non-kinase targets like MAT2A and NQO2 can have distinct biological implications, potentially influencing both therapeutic efficacy and unintended cellular effects.

MAT2A: Methionine adenosyltransferase 2A (MAT2A) is a pivotal enzyme in methionine metabolism, primarily responsible for synthesizing S-adenosylmethionine (SAM) from methionine and adenosine (B11128) triphosphate (ATP). insilico.comresearchgate.net SAM is a universal methyl donor essential for various cellular processes, including DNA, RNA, and protein methylation, which are crucial for cell death, proliferation, and differentiation. researchgate.netvhio.net MAT2A has emerged as a synthetic lethal target in cancers with homozygous deletion of methylthioadenosine phosphorylase (MTAP), a common genetic alteration found in approximately 15% of cancers. insilico.comvhio.netnih.gov In MTAP-deleted cancer cells, inhibiting MAT2A leads to a reduction in SAM levels, which can affect mRNA splicing and induce DNA damage, thereby exerting a selective anti-proliferative effect. insilico.com Therefore, this compound's interaction with MAT2A could potentially contribute to its anti-tumor activity, particularly in MTAP-deleted malignancies, or conversely, lead to metabolic perturbations.

Off-target binding, in general, can be a double-edged sword: it may explain certain adverse effects observed during drug treatment, but it can also reveal novel mechanisms of action or opportunities for drug repositioning. chemrxiv.orgnih.gov

Comparative Selectivity with Other MEK Inhibitors

This compound demonstrates a favorable selectivity profile when compared to other MEK inhibitors. In studies evaluating the half-maximal effective concentration (EC50) in human serum, this compound exhibited higher potency than PD-325901 and ARRY-142886 (Selumetinib). Specifically, in 50% human serum, this compound had an EC50 of 57 nM, while PD-325901 and ARRY-142886 showed EC50 values of 189 nM and 422 nM, respectively. insilico.com This suggests this compound maintains its potency more effectively in a physiological environment compared to these other compounds.

Other well-known MEK inhibitors, such as Trametinib (B1684009) and Cobimetinib, are also recognized for their potency and high selectivity for MEK1/2. nih.govmedkoo.com For instance, Cobimetinib has a biochemical IC50 of 0.9 nM against MEK1 and has shown broad efficacy in preclinical models. medkoo.com These comparisons highlight that while MEK inhibitors generally aim for high selectivity towards their primary target, their individual profiles can vary in terms of potency and the extent of off-target interactions.

Comparative EC50 Values in 50% Human Serum

CompoundEC50 (nM) in 50% Human Serum insilico.com
This compound57
PD-325901189
Selumetinib422

Computational and Structural Biology Approaches in Rdea 436 Research

Molecular Docking and Dynamics Simulations of MEK-RDEA-436 Complex

Molecular docking and dynamics simulations have been instrumental in elucidating the precise interactions between RDEA-436 and its target, MEK1. Computational modeling studies have shown this compound positioned within an allosteric pocket of MEK1. wikipedia.org Specifically, electron density calculations for this compound were performed using Pymol after docking into MEK1 (PDB 1S9F) utilizing the Glide software from Schrodinger. wikipedia.org

Further structural insights have been provided by X-ray crystallography of the MEK1-ATP-Mg-RDEA-436 complex, which confirmed this compound's binding to an allosteric pocket within the MEK protein. mrc.ac.uk This allosteric binding mechanism is crucial as it suggests a highly specific mode of inhibition, potentially leading to increased clinical efficiency compared to ATP-competitive inhibitors. guidetoimmunopharmacology.org

The inhibitory potency of this compound against MEK has been quantified through various assays. A radiometric enzyme assay measuring this compound inhibition of MEK phosphorylation of ERK yielded IC₅₀ values of 11 nM for MEK1 and 23 nM for MEK2. mrc.ac.uk Cellular phospho-ERK levels in A375 human melanoma cells were used to determine MEK inhibition by this compound in the presence of different serum concentrations. In 1% serum, this compound inhibited MEK activity with EC₅₀ values ranging from 2.7-4.8 nM. Increasing the serum concentration to 50% shifted the EC₅₀ values to 28-121 nM. mrc.ac.uk

Table 1: Inhibitory Potency of this compound Against MEK1 and MEK2

TargetAssay TypeConditionValueCitation
MEK1Radiometric Enzyme AssayN/AIC₅₀ = 11 nM mrc.ac.uk
MEK2Radiometric Enzyme AssayN/AIC₅₀ = 23 nM mrc.ac.uk
MEK (A375 cells)ELISA (cellular phospho-ERK)1% SerumEC₅₀ = 2.7-4.8 nM mrc.ac.uk
MEK (A375 cells)ELISA (cellular phospho-ERK)50% SerumEC₅₀ = 28-121 nM mrc.ac.uk

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound

The development of this compound, like many modern therapeutic agents, has likely benefited from the application of both ligand-based drug design (LBDD) and structure-based drug design (SBDD principles. nih.govnih.govresearchgate.net

Structure-Based Drug Design (SBDD) involves designing and optimizing chemical structures based on the three-dimensional (3D) structure of the biological target protein. researchgate.netprobes-drugs.org This approach is particularly effective when the crystal structure of the target, such as MEK1 (PDB 1S9F), is available, allowing for the rational design of compounds that precisely fit into the binding sites. wikipedia.orgprobes-drugs.org The confirmed binding of this compound to an allosteric pocket of MEK1 through X-ray crystallography is a direct outcome and validation of SBDD efforts, guiding the design for optimal binding affinity and specificity. mrc.ac.uk SBDD encompasses techniques like molecular docking, which computationally predicts the preferred binding orientation of a ligand within the target's active site, and de novo drug design, which constructs new molecules piece by piece to fit a binding site. probes-drugs.orgjuriskes.com

Ligand-Based Drug Design (LBDD) , on the other hand, is employed when the 3D structure of the target is unknown or not fully resolved. tmrjournals.com LBDD leverages the knowledge of existing ligands that bind to the target to infer the structural and physicochemical properties essential for biological activity. tmrjournals.com By comparing known active compounds, researchers can predict how similar molecules will interact with the same target, facilitating lead discovery and optimization. tmrjournals.com While direct evidence of specific LBDD techniques applied to this compound is not detailed, the iterative process of chemical synthesis and bioactivity screening, aimed at optimizing compounds for a given biological activity, is a hallmark of LBDD.

The successful identification and optimization of this compound as a potent and selective MEK inhibitor underscore the integrated use of these computational design principles, allowing researchers to understand and exploit the molecular interactions at play.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis

Chemoinformatics is a scientific discipline that integrates information technology and management with chemical information to transform data into knowledge, aiding in drug discovery. It encompasses various computational approaches for representing, analyzing, and managing chemical structures and data. Key applications in drug discovery include virtual screening, data mining, molecular design, and quantitative structure-activity relationship (QSAR) methods.

Quantitative Structure-Activity Relationship (QSAR) analysis is a chemoinformatics approach that predicts the biological activity or response of a ligand based on its physicochemical characteristics. QSAR models establish correlations between molecular descriptors (e.g., 2D fingerprints, topological indices) and biological activities, enabling the prediction of properties and guiding the design of new compounds. nih.gov

In the context of this compound, chemoinformatics and QSAR analysis would have played a crucial role in its development program, particularly in optimizing its potency, selectivity, and pharmacokinetic properties. These methods would have been employed to:

Analyze chemical libraries: Screen large collections of compounds to identify potential MEK inhibitors.

Predict biological activity: Develop predictive models to estimate the MEK inhibitory activity of novel compounds based on their chemical structures.

Optimize lead compounds: Guide the modification of this compound or its analogs to enhance desired properties while minimizing undesirable ones.

Understand structure-activity relationships: Elucidate which structural features of this compound are critical for its potent and selective MEK inhibition.

While specific QSAR models or chemoinformatics workflows exclusively for this compound are not detailed in the provided information, these computational techniques are standard in the rational design and optimization of small-molecule inhibitors like this compound. nih.gov

Use of Bioinformatics Tools for Target and Pathway Analysis

Bioinformatics plays a vital role in drug discovery by providing tools and methods for analyzing large-scale biological data, including genomic and proteomic information, to identify drug targets and understand disease pathways. For this compound, a MEK inhibitor, bioinformatics analysis would have been fundamental in understanding its mechanism of action within the cellular signaling networks.

The primary target pathway for this compound is the RAS-RAF-MEK-ERK signaling pathway . wikipedia.orgmrc.ac.uk This pathway is a well-established focus for molecularly targeted cancer therapy due to its frequent dysregulation in human tumors such as melanoma, colon, lung, and thyroid cancers. wikipedia.org

Bioinformatics tools are typically used to:

Identify and validate drug targets: By analyzing genomic data, bioinformatics can pinpoint key genes and proteins, like MEK1 and MEK2, that are critically involved in disease progression and amenable to therapeutic intervention.

Perform pathway analysis: Tools can map genes and proteins to known biological pathways (e.g., using databases like KEGG – Kyoto Encyclopedia of Genes and Genomes, or Gene Ontology – GO) to understand how a drug target fits into the broader cellular context and how its inhibition might affect downstream processes. For MEK inhibitors, this would involve confirming their impact on the RAS-RAF-MEK-ERK cascade and its downstream effects on cell proliferation, differentiation, and survival.

Elucidate protein function: Bioinformatics helps in understanding the function of target proteins, providing crucial clues about their role in disease and how small molecules can disrupt their activity. The identification of MEK1 and MEK2 as dual-specificity kinases within the MAPK pathway, and their role in phosphorylating ERK, is a result of such analyses. mrc.ac.ukguidetoimmunopharmacology.org

The development of this compound as a selective MEK inhibitor is inherently linked to the comprehensive understanding of the RAS-RAF-MEK-ERK pathway, an understanding largely facilitated by bioinformatics approaches that identify key nodes and their roles in disease pathogenesis.

Mechanisms of Resistance to Mek Inhibitors: Implications for Rdea 436

Intrinsic and Acquired Resistance Mechanisms

Resistance to MEK inhibitors is a multifaceted phenomenon involving a variety of molecular alterations that ultimately lead to the reactivation of the MAPK (mitogen-activated protein kinase) pathway or the activation of alternative survival pathways.

One of the primary mechanisms of acquired resistance to MEK inhibition involves the reactivation of signaling components upstream of MEK. This can occur through several genetic alterations that increase the signaling flux through the MAPK cascade, thereby overcoming the inhibitory effect of drugs like RDEA-436.

Key mechanisms of upstream pathway reactivation include:

Amplification of oncogenes: Increased copy numbers of upstream oncogenes such as BRAF or KRAS can lead to an overwhelming level of signaling that saturates the MEK inhibitor.

Activating mutations in upstream components: The acquisition of new activating mutations in genes like NRAS can bypass the need for the originally targeted upstream signals, leading to renewed MEK and ERK activation.

Receptor Tyrosine Kinase (RTK) activation: Increased signaling from RTKs, such as the epidermal growth factor receptor (EGFR), can also contribute to the reactivation of the MAPK pathway.

Table 1: Examples of Upstream Pathway Reactivation Mechanisms in MEK Inhibitor Resistance

MechanismDescription
Oncogene Amplification Increased gene copy number of BRAF or KRAS leading to higher protein expression and signaling output.
Secondary Mutations Acquisition of activating mutations in genes such as NRAS.
RTK Upregulation Increased expression or activation of receptor tyrosine kinases like EGFR.

Tumor cells can also develop resistance to MEK inhibitors by activating signaling pathways that bypass the need for MEK activity altogether. These bypass mechanisms often involve the activation of parallel signaling cascades that can also promote cell survival and proliferation. A notable example of intrinsic resistance relevant to this compound (also known as ARRY-142886 or selumetinib) is the activation of the PI3K (phosphoinositide 3-kinase) pathway.

A study on a panel of colorectal cancer cell lines revealed that intrinsic resistance to AZD6244 (ARRY-142886) was associated with weak ERK1/2 signaling and/or strong PI3K signaling. nih.gov In cell lines with concurrent activation of both the MAPK/ERK and PI3K pathways, sensitivity to the MEK inhibitor could be restored by the addition of a PI3K/mTOR inhibitor. This suggests that high PI3K-dependent signaling can offset the dependency on the MEK pathway, rendering the cells resistant to MEK inhibition alone. nih.gov

Key downstream bypass mechanisms include:

PI3K/AKT/mTOR Pathway Activation: This is one of the most common bypass tracks. Activation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, can provide alternative survival signals.

STAT3 Upregulation: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway has also been implicated in resistance to MEK inhibitors.

Other Kinase Pathways: Activation of other signaling kinases, such as those in the SRC family, can also contribute to resistance.

Table 2: Downstream Bypass Mechanisms Conferring Resistance to MEK Inhibitors

PathwayKey ComponentsRole in Resistance
PI3K/AKT/mTOR PI3K, AKT, mTORProvides parallel survival and proliferation signals, reducing dependence on the MAPK pathway. nih.gov
JAK/STAT JAK, STAT3Upregulation of STAT3 signaling can promote cell survival in the presence of MEK inhibition.
SRC Family Kinases SRCActivation can lead to the reactivation of downstream signaling and promote cell survival.

While extensively studied in the context of traditional chemotherapy, the role of efflux pumps in resistance to targeted therapies like MEK inhibitors is an area of ongoing investigation. Efflux pumps are transmembrane proteins that can actively transport drugs out of the cell, thereby reducing the intracellular concentration of the therapeutic agent and diminishing its efficacy. The ATP-binding cassette (ABC) transporter superfamily, including P-glycoprotein (P-gp, encoded by the ABCB1 gene), is a major contributor to multidrug resistance.

While direct evidence for this compound being a substrate of specific efflux pumps is not extensively documented in publicly available literature, the general principles of efflux pump-mediated resistance could potentially apply. Overexpression of these pumps could lead to reduced intracellular accumulation of the inhibitor, thus requiring higher concentrations to achieve the desired therapeutic effect.

Direct alterations in the drug target, MEK1 or MEK2, can also confer resistance. These alterations can prevent the inhibitor from binding to its target or render the kinase constitutively active, irrespective of inhibitor binding.

Mechanisms involving the target kinase include:

Secondary Mutations in MEK: Acquired mutations within the allosteric binding pocket of MEK1 or MEK2 can prevent the binding of non-ATP-competitive inhibitors like this compound.

Gene Amplification of MEK: An increase in the copy number of the MAP2K1 (encoding MEK1) or MAP2K2 (encoding MEK2) genes can lead to an overabundance of the target protein, titrating out the inhibitor.

Expression of Splice Variants: Alternative splicing of the MEK gene could potentially lead to protein variants that are less sensitive to inhibition.

Table 3: Target Kinase Alterations Leading to MEK Inhibitor Resistance

Alteration TypeDescription
Secondary Mutations Point mutations in the drug-binding site of MEK1/2 that impair inhibitor binding.
Gene Amplification Increased copy number of MAP2K1 or MAP2K2 leading to target overexpression.
Splice Variants Expression of alternative forms of the MEK protein that may have reduced inhibitor sensitivity.

Advanced Preclinical Research Methodologies and Models for Rdea 436

Organoid and 3D Culture Models for In Vitro Efficacy

Organoid and 3D culture models represent a significant advancement over traditional 2D cell cultures by more accurately recapitulating the complex microenvironment of human tissues. For a compound like RDEA-436, which is related to URAT1 inhibitors, kidney organoids could theoretically be used to study its effects on urate transport and potential nephrotoxicity in a more physiologically relevant context. These models would allow for the assessment of efficacy and cellular responses within a three-dimensional architecture that mimics the in vivo state.

Genetically Engineered Mouse Models (GEMMs) for Disease Pathogenesis

Genetically Engineered Mouse Models (GEMMs) are instrumental in studying diseases with a genetic component. In the context of hyperuricemia, for which this compound was investigated, GEMMs could be developed to have specific mutations that lead to the overproduction or underexcretion of uric acid. These models would be invaluable for understanding the pathogenesis of the disease and for testing the in vivo efficacy of urate-lowering compounds. Research on such models would provide insights into the compound's mechanism of action and its effects on disease progression.

Patient-Derived Xenograft (PDX) Models

Patient-Derived Xenograft (PDX) models involve the implantation of patient tumor tissue into immunodeficient mice. While more commonly used in oncology, this methodology can be adapted for other diseases. For metabolic diseases like gout, tissues from patients could theoretically be used to create models that reflect the human disease state more accurately than standard animal models. These PDX models could then be used to evaluate the efficacy of investigational drugs.

Advanced Imaging Techniques in Preclinical Efficacy Assessment

Advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), are critical for non-invasively assessing the efficacy of drug candidates in preclinical studies. For a compound targeting hyperuricemia, these techniques could be used to visualize and quantify uric acid crystal deposition (tophi) in animal models of gout. This would allow for a longitudinal assessment of the treatment's effectiveness in reducing these deposits over time.

Proteomics and Metabolomics in this compound Mechanism Studies

Proteomics and metabolomics are powerful tools for elucidating the mechanism of action of a drug. By analyzing changes in the proteome and metabolome of cells or tissues treated with a compound, researchers can identify the specific pathways and proteins that are affected. For this compound, these "omics" approaches could provide a comprehensive understanding of its effects on urate metabolism and other cellular processes, potentially uncovering novel mechanisms or off-target effects.

Data Envelopment Analysis (DEA) in Research Efficiency Modeling (e.g., rDEA package)

Data Envelopment Analysis (DEA) is a mathematical approach used to evaluate the relative efficiency of decision-making units. In pharmaceutical research, DEA can be applied to model the efficiency of drug discovery and development processes. For instance, it could be used to compare the efficiency of different research strategies or preclinical models in advancing a compound like this compound through the development pipeline. The rDEA package in the R programming language is one tool that can be used to perform such analyses.

Future Directions in Rdea 436 Preclinical Research

Elucidating Novel Biological Targets and Interactions

While RDEA-436 is known to target MEK1 and MEK2, a deeper understanding of its full biological interaction profile is crucial. Future preclinical research should focus on identifying and validating novel biological targets and off-target interactions. This can be achieved through advanced proteomic and genomic screening techniques. Understanding these interactions will provide a more comprehensive picture of the compound's mechanism of action and may reveal unexpected therapeutic opportunities or potential liabilities.

Table 1: Potential Methodologies for Novel Target Identification

Methodology Description Potential Insights for this compound
Chemical Proteomics Utilizes affinity-based probes or activity-based probes to identify direct and indirect protein interactors of a small molecule in a cellular context. Identification of novel binding partners of this compound beyond MEK1/2, which could modulate its activity or lead to off-target effects.
CRISPR-Cas9 Screening Genome-wide loss-of-function or gain-of-function screens to identify genes that sensitize or confer resistance to a drug. Uncovering synthetic lethal partners of MEK inhibition by this compound, suggesting novel combination therapy strategies.

| Phosphoproteomics | Quantitative analysis of changes in protein phosphorylation in response to drug treatment. | Mapping the downstream signaling consequences of this compound treatment beyond the canonical MAPK pathway, revealing novel affected pathways. |

Exploring Broader Therapeutic Applications Beyond Initial Indications

The MAPK pathway, of which MEK is a central component, is implicated in a wide range of diseases beyond cancer, including inflammatory conditions and rare genetic disorders. Preclinical studies should therefore aim to explore the therapeutic potential of this compound in these expanded indications. This will involve testing the compound in a diverse array of relevant in vitro and in vivo disease models.

Initial preclinical data for other MEK inhibitors have shown promise in conditions such as neurofibromatosis type 1 (NF1), a genetic disorder predisposing individuals to tumors. Investigating this compound in similar preclinical models of NF1-associated tumors could be a valuable avenue of research.

Investigating Pharmacogenomic Correlates in Preclinical Models

The response to MEK inhibitors can be highly variable, and genetic factors are known to play a significant role. Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical area for future this compound research. Preclinical studies should aim to identify genetic variations that correlate with sensitivity or resistance to this compound. This can be achieved by screening diverse panels of cell lines with known genetic backgrounds and in genetically engineered mouse models. Identifying these pharmacogenomic correlates will be essential for patient stratification in future clinical trials. For example, mutations in the RAS and RAF genes are known predictors of sensitivity to some MEK inhibitors. nih.govaacrjournals.org

Development of Predictive Preclinical Biomarkers

To guide the clinical development of this compound, it is imperative to identify and validate predictive biomarkers. These are measurable indicators that can help predict whether a patient is likely to respond to a particular therapy. Preclinical research should focus on discovering biomarkers of both response and resistance.

Table 2: Categories of Predictive Biomarkers for MEK Inhibitors

Biomarker Category Example Relevance to this compound
Genomic Biomarkers Mutations in BRAF, KRAS, or NRAS genes. These mutations can lead to constitutive activation of the MAPK pathway, making tumors potentially more susceptible to MEK inhibition by this compound. aacrjournals.org
Protein-based Biomarkers Levels of phosphorylated ERK (pERK), the downstream substrate of MEK. A decrease in pERK levels following this compound treatment can serve as a pharmacodynamic biomarker of target engagement and pathway inhibition. oncolines.com

| Gene Expression Signatures | Expression patterns of genes associated with epithelial-to-mesenchymal transition (EMT). | EMT has been linked to resistance to MEK inhibitors, and its assessment could predict a lack of response to this compound. nih.gov |

Research has shown that for the MEK inhibitor GSK1120212, RAF/RAS mutations are strong predictors of sensitivity in solid tumors. nih.gov Furthermore, the expression of DUSP6 has been identified as a potential biomarker for sensitivity, irrespective of RAF/RAS status. nih.gov Similar comprehensive analyses in preclinical models treated with this compound could yield valuable predictive markers.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate and improve various stages of drug discovery and development. nih.govnih.gov For this compound, these computational approaches can be applied in several key areas of preclinical research.

Predictive Modeling: AI algorithms can be trained on large datasets from preclinical studies of MEK inhibitors to build models that predict the efficacy and potential toxicity of this compound in different biological contexts. nih.gov

De Novo Design: Generative AI models can be employed to design novel analogs of this compound with potentially improved potency, selectivity, or pharmacokinetic properties. rsc.org

Biomarker Discovery: Machine learning can analyze complex multi-omics data from preclinical models to identify novel and robust predictive biomarkers of response to this compound.

Methodological Advancements for Comprehensive Preclinical Assessment

To gain a more comprehensive understanding of the preclinical profile of this compound, it is important to leverage advanced and innovative research methodologies.

Patient-Derived Xenografts (PDXs) and Organoids: These models, which are derived directly from patient tumors, can provide a more clinically relevant assessment of this compound's efficacy compared to traditional cell line-derived xenografts.

Advanced Imaging Techniques: Novel imaging modalities can be used to non-invasively monitor target engagement and pharmacodynamic effects of this compound in real-time within living preclinical models.

Systems Biology Approaches: Integrating data from various "-omics" platforms (genomics, proteomics, metabolomics) can provide a holistic view of the cellular response to this compound, leading to a deeper understanding of its mechanism of action and potential resistance pathways.

By pursuing these future directions, preclinical research on this compound can provide the robust and comprehensive data package necessary to inform and de-risk its progression into clinical development, ultimately maximizing its potential to benefit patients.

Q & A

Q. Basic Research Focus

  • Step 1 : Identify primary and off-target receptors/kinases using computational docking simulations (e.g., AutoDock Vina).
  • Step 2 : Use radioligand binding assays or fluorescence-based activity screening (e.g., FP-TRAP) for empirical validation.
  • Step 3 : Calculate selectivity indices (IC50 ratios) and compare against reference inhibitors. Ensure assays include positive/negative controls and replicate measurements (n ≥ 3) to minimize batch variability .

What in vivo models are optimal for assessing this compound’s pharmacokinetic (PK) profile?

Q. Intermediate Research Focus

  • Rodent Models : Use Sprague-Dawley rats for plasma half-life (t½) , bioavailability (F%) , and tissue distribution studies. Administer via intravenous (IV) and oral (PO) routes.
  • Analytical Methods : Quantify drug concentrations using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL.
  • Data Interpretation : Apply non-compartmental analysis (NCA) for AUC and Cmax calculations. Address interspecies variability by cross-referencing with human hepatocyte metabolism data .

How can contradictory results in this compound’s efficacy across cell lines be resolved?

Q. Advanced Research Focus

  • Hypothesis Testing : Check for variations in cell culture conditions (e.g., serum concentration, passage number) or genetic drift.
  • Methodological Audit : Replicate experiments using standardized protocols (e.g., ATCC-recommended media) and include isogenic cell lines to control for genetic background.
  • Statistical Analysis : Perform multivariate regression to identify confounding variables (e.g., hypoxia, pH). Publish raw datasets in FAIR-compliant repositories to enable meta-analyses .

What statistical frameworks are appropriate for dose-response studies of this compound?

Q. Advanced Research Focus

  • Model Selection : Fit data to four-parameter logistic (4PL) curves using software like GraphPad Prism. Report Hill slopes and R² values.
  • Outlier Management : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude anomalies.
  • Reproducibility : Share code/scripts (e.g., Python’s SciPy or R’s drc package) to enable independent verification .

How to optimize this compound’s formulation for enhanced blood-brain barrier (BBB) penetration?

Q. Advanced Research Focus

  • In Silico Screening : Predict BBB permeability via PAMPA-BBB assays or MDCK-MDR1 monolayer models .
  • Formulation Strategies : Test nanoparticle encapsulation (e.g., PLGA) or prodrug derivatization to improve lipophilicity (logP).
  • Validation : Use in situ brain perfusion in rodents coupled with microdialysis for real-time CNS concentration monitoring .

What criteria define rigorous data management for this compound studies?

Q. Methodological Best Practices

  • FAIR Compliance : Annotate datasets with metadata (e.g., experimental conditions, instrument calibration logs) using platforms like Zenodo or Figshare.
  • Version Control : Track protocol revisions via Git or LabArchives.
  • Ethical Reporting : Disclose negative results and analytical caveats (e.g., assay interference) in supplementary materials .

How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Q. Advanced Research Focus

  • Mechanistic Interrogation : Perform physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo absorption/metabolism.
  • Tissue-Specific Analysis : Use LC-MS/MS imaging to map drug distribution in target organs.
  • Translational Adjustments : Redesign in vitro assays to mimic in vivo conditions (e.g., 3D co-culture models, hypoxia chambers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.